molecular formula C16H24N4O9S2 B13769564 Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt CAS No. 68239-03-2

Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt

Cat. No.: B13769564
CAS No.: 68239-03-2
M. Wt: 480.5 g/mol
InChI Key: SZPGNGYOHQMTJL-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its sulfonic acid group, hydroxyl groups, and a unique diammonium salt structure, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt involves multiple steps. The process typically starts with the sulfonation of benzene to introduce the sulfonic acid group. This is followed by the introduction of hydroxyl groups and the formation of the diammonium salt. The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The industrial process also incorporates purification steps such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, amines, and substituted sulfonic acid derivatives, each with unique properties and applications.

Scientific Research Applications

Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of dyes, pigments, and as a surfactant in detergents.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-hydroxy-: A simpler analog with similar sulfonic acid and hydroxyl groups.

    4-hydroxy-3-amino benzenesulfonic acid: Contains an amino group instead of the complex diammonium salt structure.

    Benzenesulfonic acid, 4-methyl-, methyl ester: Features a methyl ester group, differing in reactivity and applications.

Uniqueness

The uniqueness of Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt lies in its complex structure, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

68239-03-2

Molecular Formula

C16H24N4O9S2

Molecular Weight

480.5 g/mol

IUPAC Name

azane;4-hydroxy-3-[[(2-hydroxy-5-sulfophenyl)methylcarbamoylamino]methyl]-5-methylbenzenesulfonic acid

InChI

InChI=1S/C16H18N2O9S2.2H3N/c1-9-4-13(29(25,26)27)6-11(15(9)20)8-18-16(21)17-7-10-5-12(28(22,23)24)2-3-14(10)19;;/h2-6,19-20H,7-8H2,1H3,(H2,17,18,21)(H,22,23,24)(H,25,26,27);2*1H3

InChI Key

SZPGNGYOHQMTJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CNC(=O)NCC2=C(C=CC(=C2)S(=O)(=O)O)O)S(=O)(=O)O.N.N

Origin of Product

United States

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